molecular formula C19H19F2N5O2S B12145725 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B12145725
M. Wt: 419.5 g/mol
InChI Key: CQGYTBPZALBVDP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(propan-2-yloxy)phenyl moiety. A sulfanyl group at position 3 bridges the triazole to an acetamide group, which is further linked to a 3,4-difluorophenyl ring. The structural design integrates key pharmacophoric elements:

  • 1,2,4-Triazole: Known for diverse biological activities, including anti-inflammatory and antiviral effects .
  • 3,4-Difluorophenyl: Fluorination enhances metabolic stability and lipophilicity, improving bioavailability .
  • Isopropoxy group: The 3-(propan-2-yloxy)phenyl substituent may influence steric and electronic interactions with target proteins .

Properties

Molecular Formula

C19H19F2N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H19F2N5O2S/c1-11(2)28-14-5-3-4-12(8-14)18-24-25-19(26(18)22)29-10-17(27)23-13-6-7-15(20)16(21)9-13/h3-9,11H,10,22H2,1-2H3,(H,23,27)

InChI Key

CQGYTBPZALBVDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a phenol derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol compound.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed through an acylation reaction involving an appropriate acyl chloride and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit antimicrobial properties. Preliminary studies suggest that 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide may inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Potential

The compound has shown promise in anticancer studies. It is hypothesized to act by inducing apoptosis in cancer cells or inhibiting specific signaling pathways crucial for tumor growth. For instance, studies have demonstrated that related triazole derivatives can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar triazole compounds against a panel of pathogens. The results indicated that compounds with structural similarities to 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results showed that certain modifications to the triazole structure enhanced cytotoxicity against ovarian and lung cancer cells .

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The presence of the triazole ring and difluorophenyl group enhances its binding affinity and specificity for these targets.

Biological Activity

The compound 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound incorporates a triazole ring, a sulfanyl group, and an acetamide moiety, which collectively suggest diverse pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C21H23N5O4S
  • Molecular Weight : 441.5 g/mol
  • IUPAC Name : 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

The compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The triazole ring is known for its capacity to bind to active sites on proteins, which can lead to inhibition or modulation of enzymatic activity. The presence of the sulfanyl group may enhance these interactions by providing additional binding sites or stabilizing the complex formed with the target protein.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial effects against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound is expected to exhibit similar properties due to its structural similarities with known antimicrobial agents.

Anticancer Properties

1,2,4-triazoles have also been recognized for their anticancer activities. Studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression . The specific effects of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide on cancer cell lines remain an area for further investigation.

Anti-inflammatory Effects

The acetamide functional group in this compound may contribute to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions characterized by inflammation.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various triazole derivatives. For example:

CompoundActivityReference
Triazole derivative AAntibacterial against E. coli
Triazole derivative BCytotoxicity against cancer cell lines
Triazole derivative CInhibition of inflammatory markers

These findings support the hypothesis that 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide may exhibit similar activities.

Comparison with Similar Compounds

Anti-Exudative Activity

  • Furan-2-yl Derivatives : Compounds with furan-2-yl at position 5 (e.g., 3.1-3.21 series) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The introduction of fluorine or chlorine in the phenylacetamide moiety further enhanced efficacy .
  • Target Compound: While direct data is lacking, the 3,4-difluorophenyl group likely improves bioavailability and target engagement compared to non-fluorinated analogs .

Enzyme Inhibition

  • Reverse Transcriptase (RT) Inhibition: Hydroxyphenyl-substituted triazoles (AM31, AM33) showed nanomolar-range binding affinities (KI < 50 nM), outperforming Nevirapine. The hydroxyl group facilitates hydrogen bonding with RT residues .
  • Orco Agonists : Pyridinyl and isopropylphenyl substituents (e.g., OLC-12) conferred potent agonism of insect odorant receptors, suggesting substituent-driven target divergence .

Physicochemical Properties

  • Fluorine vs. Chlorine : The 3,4-difluorophenyl group in the target compound offers higher metabolic stability and lipophilicity compared to chlorinated analogs (e.g., ), which may exhibit stronger electron-withdrawing effects .
  • Heterocyclic Moieties : Pyridinyl () and furanyl () groups enhance solubility and π-π interactions, but may reduce membrane permeability compared to aryl ethers like isopropoxy .

Q & A

Q. What synthetic methodologies are most effective for producing this compound, and how can purity be optimized?

The compound is synthesized via carbodiimide-mediated coupling, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base. Post-synthesis, purification involves solvent extraction (e.g., dichloromethane/ethyl acetate) and crystallization. Purity optimization requires iterative recrystallization and analytical validation via HPLC or NMR. Key intermediates like 4-amino-5-substituted triazole-thiols must be rigorously characterized to avoid side reactions .

Q. Which analytical techniques are critical for confirming the compound’s structure and stability?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in related triazole-acetamides) .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons in 3,4-difluorophenyl groups resonate at δ 7.2–7.8 ppm) .
  • HPLC-MS : Validates purity and monitors hydrolytic degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What preliminary biological assays are recommended to evaluate anti-inflammatory potential?

Use the rat formalin-induced edema model to assess anti-exudative activity. Measure reduction in paw volume over 24 hours and compare to controls (e.g., indomethacin). Dose-response curves (10–50 mg/kg, intraperitoneal) and histopathological analysis of inflamed tissue are critical for validating efficacy .

Advanced Research Questions

Q. How do substitutions on the triazole and phenyl rings influence biological activity?

Structural-activity relationship (SAR) studies indicate:

  • Triazole ring : The 4-amino group enhances hydrogen bonding with target proteins (e.g., COX-2), while sulfanyl linkages improve solubility and bioavailability .
  • Phenyl substituents : Electron-withdrawing groups (e.g., 3,4-difluoro) increase metabolic stability but may reduce membrane permeability. Substitutions at the 3-position (e.g., isopropoxy) optimize steric interactions with hydrophobic binding pockets .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). To address this:

  • Perform ADME profiling : Measure plasma half-life, protein binding, and CYP450 metabolism.
  • Use prodrug strategies : Introduce ester moieties to enhance absorption, as seen in related acetamide derivatives .
  • Validate target engagement via microdialysis or PET imaging in relevant tissues .

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

  • Molecular docking : Simulate binding to COX-2 or NF-κB targets using crystal structures (PDB IDs: 5KIR, 1JIJ). Focus on interactions with the triazole core and difluorophenyl group .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies mitigate toxicity risks observed in preclinical studies?

  • Metabolite profiling : Identify hepatotoxic metabolites (e.g., via LC-QTOF-MS). For example, hydroxylation at the difluorophenyl ring may generate reactive quinones.
  • Structural analogs : Replace labile groups (e.g., substituting isopropoxy with trifluoromethoxy reduces oxidative metabolism) .

Methodological Considerations

  • Synthetic reproducibility : Control reaction temperature (<5°C) to minimize epimerization during carbodiimide coupling .
  • In vivo dosing : Administer compounds in PEG 400/water (70:30) to enhance solubility and reduce vehicle toxicity .
  • Data validation : Use orthogonal assays (e.g., ELISA for cytokines and Western blot for protein targets) to confirm biological activity .

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